molecular formula C5H8N2O B095370 (1-methyl-1H-imidazol-4-yl)methanol CAS No. 17289-25-7

(1-methyl-1H-imidazol-4-yl)methanol

Cat. No. B095370
CAS RN: 17289-25-7
M. Wt: 112.13 g/mol
InChI Key: NLEAEGDBKRBJAP-UHFFFAOYSA-N
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Description

Imidazole derivatives are a class of compounds that have garnered significant interest due to their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The compound "(1-methyl-1H-imidazol-4-yl)methanol" is a variant of such derivatives, where a methanol functional group is attached to the imidazole ring. This structure is a key intermediate in the synthesis of more complex molecules and can be used as a building block in organic synthesis .

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. One approach involves treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole to yield (1-methyl-1H-imidazol-2-yl)methanol derivatives . These derivatives can then be converted into carbonyl compounds via quaternary salts, demonstrating the versatility of the imidazole ring as a synthon for further chemical transformations .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of a planar imidazole ring, which can influence the overall geometry of the molecule. For instance, in a related compound, the methanol group is nearly perpendicular to the imidazole ring, as indicated by the torsion angles . This orientation can affect the molecule's ability to form hydrogen bonds and, consequently, its supramolecular assembly in the crystalline state .

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, which are essential for their application in synthesis. The reactivity of the methanol group attached to the imidazole ring can be exploited to form new bonds, such as C-N bonds, which are crucial in the construction of complex molecules . Additionally, the conversion of these derivatives into different isomers, such as cis- and trans-2,4,5-triaryl-4,5-dihydro-1H-imidazoles, showcases the dynamic chemistry of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For example, the presence of the methanol group can impact the compound's hydrogen bonding capability, which in turn affects its density, viscosity, and refractive index . These properties are important for understanding the behavior of imidazole derivatives in different environments and can be used to tailor the compound for specific applications .

Scientific Research Applications

  • Synthesis of Carbonyl Compounds : (1-Methyl-1H-imidazol-2-yl) methanol derivatives are used in the synthesis of carbonyl compounds via treatment with carbonyl compounds, organometallic reagents, or sodium borohydride (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).

  • Biomimetic Chelating Ligands : Certain derivatives, such as (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, have potential as precursors in the synthesis of biomimetic chelating ligands (Gaynor, McIntyre, & Creutz, 2023).

  • Copper(II) Complexes : Ethylated imidazole derivatives can be converted into potassium carboxylate salts and further reacted to yield copper(II) complexes, which are studied for their structural and electrochemical properties (Banerjee et al., 2013).

  • Redox-Active Cubane Clusters : Imidazole derivatives are used in forming redox-active [Fe4O4]-cubane clusters, which could have applications as electron-shuttles (Seifried et al., 2022).

  • N-Methylation of Amines and Transfer Hydrogenation : Methanol, a simple alcohol related to imidazole-based molecules, is utilized in the N-methylation of amines and transfer hydrogenation of nitroarenes in organic synthesis (Sarki et al., 2021).

  • Copper(II) Chloride Reactions : The reaction of certain imidazole derivatives with copper(II) chloride in methanol leads to complex products, which are characterized using X-ray diffraction studies (Yudina et al., 2011).

  • Corrosion Inhibition : Imidazole-based molecules, including derivatives of (1-methyl-1H-imidazol-4-yl)methanol, are applied for corrosion inhibition of carbon steel in acidic mediums. Their efficiency is investigated using experimental and molecular modelling approaches (Costa et al., 2021).

  • Hypoxia-Activated Prodrugs : Derivatives are used in the design of hypoxia-activated prodrugs, such as conjugates with SN-38, showing potential as antitumor agents (Jin, Zhang, & Lu, 2017).

Safety And Hazards

“(1-methyl-1H-imidazol-4-yl)methanol” is classified as a combustible solid . It does not have a flash point . The safety data sheet suggests that it is harmful if swallowed and causes severe skin burns and eye damage .

properties

IUPAC Name

(1-methylimidazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-7-2-5(3-8)6-4-7/h2,4,8H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEAEGDBKRBJAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427612
Record name (1-methyl-1H-imidazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-methyl-1H-imidazol-4-yl)methanol

CAS RN

17289-25-7
Record name (1-methyl-1H-imidazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methyl-1H-imidazol-4-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
T Yamasaki, X Zhang, K Kumata, Y Zhang… - Journal of medicinal …, 2020 - ACS Publications
Metabotropic glutamate receptor 2 (mGlu 2 ) is a known target for treating several central nervous system (CNS) disorders. To develop a viable positron emission tomography (PET) …
Number of citations: 3 pubs.acs.org
N Green, Y Hu, K Janz, HQ Li, N Kaila… - Journal of medicinal …, 2007 - ACS Publications
Tumor progression loci-2 (Tpl2) (Cot/MAP3K8) is a serine/threonine kinase in the MAP3K family directly upstream of MEK. Recent studies using Tpl2 knockout mice have indicated an …
Number of citations: 73 pubs.acs.org
JG Liu, Y Naruta, F Tani - Chemistry–A European Journal, 2007 - Wiley Online Library
Two synthetic models of the active site of cytochrome c oxidase–-[(LN4-OH) CuI-FeIIACHTUNGTRENNUNG (TMP)]+(1a) and [(LN3-OH) CuI-FeIIACHTUNGTRENNUNG (TMP)]+(2a)—…
LAII Seal - 2018 - rc.library.uta.edu
Nature has inspired man in all aspects of life, chemistry included. The first antibiotic ever discovered came from nature, and since then, chemists have been probing nature for insights to …
Number of citations: 0 rc.library.uta.edu
E Gabriele - 2017 - air.unimi.it
This PhD thesis is divided in two parts. The former, entitled" Design and synthesis of new derivatives of natural and synthetic systems endowed with anticancer activity, through a …
Number of citations: 1 air.unimi.it
E Gabriele, F Porta, G Facchetti, C Galli, A Gelain… - Arkivoc, 2017 - air.unimi.it
Here we report synthetic methodology affording in the most efficient way the rapid preparation of new dithiolethiones (DTTs) and methanethiosulfonates (MTSs). These were evaluated …
Number of citations: 14 air.unimi.it

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